molecular formula C9H13ClN2 B1389056 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride CAS No. 1082658-92-1

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride

Cat. No.: B1389056
CAS No.: 1082658-92-1
M. Wt: 184.66 g/mol
InChI Key: XENUYYWHSGCUFM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It acts as an agonist of the 5-HT2A receptor, which is a receptor for the neurotransmitter serotonin . This interaction can influence various physiological processes, including mood regulation and cognitive functions. Additionally, this compound inhibits the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, further affecting mood and cognitive functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can enhance serotonin levels, leading to improved mood and cognitive performance . It also exhibits anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation . These effects are particularly beneficial in neurodegenerative disorders, where oxidative stress and inflammation play a crucial role in disease progression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. As an agonist of the 5-HT2A receptor, it binds to this receptor and activates it, leading to downstream signaling events that influence mood and cognition . Additionally, by inhibiting monoamine oxidase, this compound prevents the breakdown of neurotransmitters, resulting in increased levels of serotonin and other neurotransmitters in the brain . This dual mechanism of receptor activation and enzyme inhibition contributes to its overall effects on the central nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in serotonin levels and improved cognitive functions . Prolonged exposure may also result in desensitization of the 5-HT2A receptor, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance mood and cognitive functions without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as increased oxidative stress and inflammation . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters . By inhibiting this enzyme, the compound increases the levels of neurotransmitters, influencing mood and cognitive functions . Additionally, it may affect other metabolic pathways related to oxidative stress and inflammation, further contributing to its overall effects on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it may accumulate in specific compartments, such as the cytoplasm or mitochondria, where it exerts its effects . The distribution of the compound within tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence oxidative stress and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride can be synthesized through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes multicomponent reactions that facilitate the functionalization of the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENUYYWHSGCUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662884
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082658-92-1
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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